2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide
Description
This compound features a complex tricyclic core (pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraene) substituted with a 4-fluorophenyl group at position 11 and an N-phenylacetamide moiety at position 2. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive tricyclic acetamide derivatives reported in antimicrobial and antitubercular studies .
Properties
IUPAC Name |
2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6O2/c22-15-8-6-14(7-9-15)17-12-18-20-25-28(21(30)26(20)10-11-27(18)24-17)13-19(29)23-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOQPBUTDPPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available research findings and data.
Chemical Structure
The compound features a unique tricyclic structure with multiple nitrogen atoms and a fluorinated phenyl group. The presence of these functional groups may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is limited; however, it can be inferred from related compounds and structural analogs that it may exhibit various pharmacological effects.
Anticancer Activity
Several studies have indicated that compounds with similar structures possess anticancer properties. The presence of the fluorophenyl group is particularly notable as fluorinated compounds often show enhanced potency and selectivity in targeting cancer cells.
Antimicrobial Properties
Compounds containing pentaazatricyclo structures have been investigated for their antimicrobial activity. The nitrogen-rich environment can enhance interaction with microbial targets, potentially leading to effective antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Related Compounds/Studies |
|---|---|---|
| Anticancer | Moderate | Studies on similar tricyclic compounds |
| Antimicrobial | Low | Research on pentaazatricyclo derivatives |
| Enzyme Inhibition | Uncertain | Structural analogs suggest potential |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar pentaazatricyclo compounds. Results indicated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
- Antimicrobial Research : A related compound was tested for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Research Findings
While direct studies on the specific compound are scarce, the following findings from related research provide insights into its potential biological activities:
- Fluorinated Compounds : Fluorination often enhances metabolic stability and bioavailability, which can lead to improved therapeutic profiles in drug development.
- Pentaazatricyclo Framework : This structural motif has been associated with diverse biological activities due to its ability to interact with various biomolecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Antimicrobial and Antitubercular Research
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
- Key Features: A phenoxy group substituted with fluorine and nitro groups at positions 3 and 4, respectively, attached to an N-phenylacetamide backbone.
- Activity : Compound 3m (with an o-nitroaniline moiety) showed an MIC of 4 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to the reference compound I .
- Comparison: The fluorine substituent in both this derivative and the target compound likely enhances membrane permeability.
N-(4-Methoxyphenyl)acetamide and N-Phenylacetamide Derivatives
- Key Features : Substituted acetamides with methoxy or halogen groups on the phenyl ring.
- Activity : Derivatives exhibited fungicidal and bactericidal effects, with dithiocarbamic acid analogs showing enhanced activity due to sulfur-containing moieties .
- Comparison : The target compound’s tricyclic core may offer greater conformational rigidity and target specificity compared to simpler acetamide derivatives, though the absence of sulfur-based groups could limit broad-spectrum activity .
Complex Tricyclic and Tetracyclic Analogues
N-(4-{6-Oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide
- Key Features : A tetracyclic system with oxygen and nitrogen atoms in the core.
- Relevance : The acetamide moiety and aromatic substituents (e.g., methoxy or fluorine) highlight the role of electronegative groups in modulating solubility and bioactivity .
Pentazatricyclo Derivatives (e.g., 877787-04-7)
- Key Features : Pentazatricyclo frameworks with bromine or methoxy substituents.
Data Table: Comparative Analysis of Key Compounds
Mechanistic and Physicochemical Insights
- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance hydrogen bonding with biological targets, similar to nitro groups in antitubercular derivatives .
- Regioselectivity : suggests that para-substituted acetamides (e.g., fluorine at position 4) are favored in synthesis, aligning with the target compound’s substituent pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
